

# A Technical Guide to the Spectroscopic Profile of 4-Bromocinnamic Acid

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## Compound of Interest

Compound Name: 4-Bromocinnamic acid

Cat. No.: B017448

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromocinnamic acid**, tailored for researchers, scientists, and professionals in the field of drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data

The following sections present the key spectroscopic data for **4-Bromocinnamic acid** in a structured tabular format for ease of reference and comparison.

The  $^1\text{H}$  NMR spectrum of **4-Bromocinnamic acid** provides detailed information about the hydrogen atoms in the molecule. The data presented here was obtained in DMSO- $d_6$ .

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.66 - 7.51	m	5H, Aromatic & Vinylic Protons	
7.62	d	15.6	1H, Vinylic Proton

Note: The multiplet at 7.66-7.51 ppm encompasses the signals for the aromatic protons and one of the vinylic protons. The doublet at 7.62 ppm is characteristic of one of the trans-vinylic protons.<sup>[1]</sup>

The  $^{13}\text{C}$  NMR spectrum reveals the carbon framework of the **4-Bromocinnamic acid** molecule. The data was acquired in DMSO- $d_6$ .[\[1\]](#)

Chemical Shift ( $\delta$ , ppm)	Assignment
167.42	C=O (Carboxylic Acid)
142.59	Vinylic CH
133.55	Aromatic C-Br
131.85	Aromatic CH
130.11	Aromatic CH
123.53	Quaternary Aromatic C
120.16	Vinylic CH

The IR spectrum of **4-Bromocinnamic acid** highlights the presence of its key functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Functional Group
~3100 - 2500 (broad)	O-H stretch	Carboxylic Acid
~1690	C=O stretch	Carboxylic Acid
~1630	C=C stretch	Alkene
~1590, 1490	C=C stretch	Aromatic Ring
~980	=C-H bend (out-of-plane)	trans-Alkene

Note: The broadness of the O-H stretch is due to hydrogen bonding.[\[2\]](#)[\[3\]](#)

The mass spectrum of **4-Bromocinnamic acid** provides information on the mass-to-charge ratio of the parent molecule and its fragments, confirming its molecular weight.

m/z	Relative Intensity	Assignment
226/228	[M] <sup>+</sup> (Molecular Ion)	
181/183	[M-COOH] <sup>+</sup>	
102	[C <sub>8</sub> H <sub>6</sub> ] <sup>+</sup>	

Note: The presence of two molecular ion peaks with a roughly 1:1 intensity ratio is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of <sup>79</sup>Br and <sup>81</sup>Br).[4][5]

## Experimental Protocols

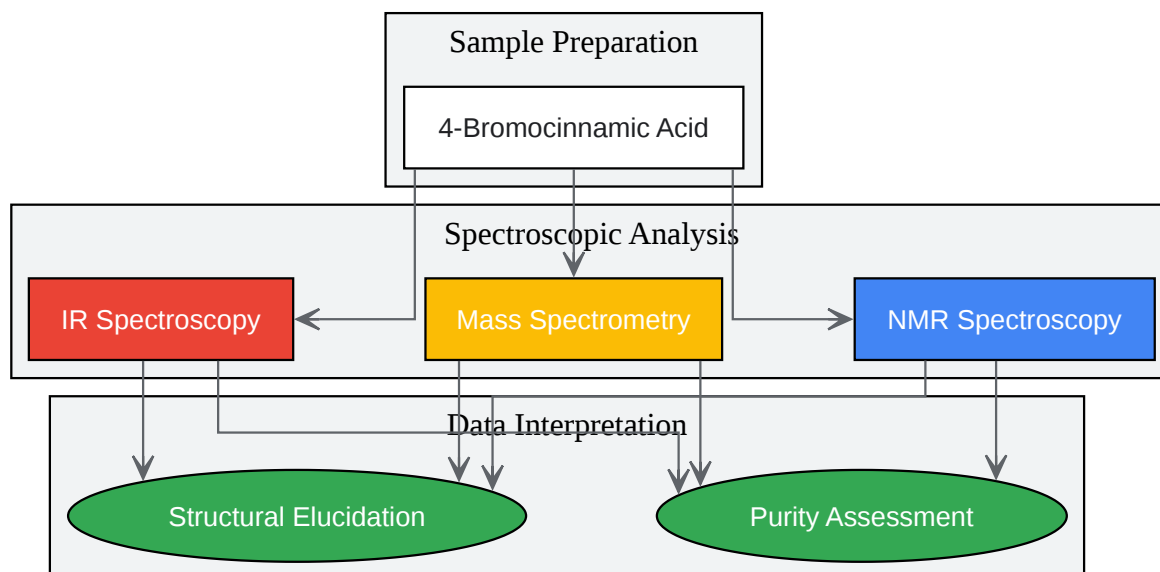
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

- **Sample Preparation:** Approximately 5-10 mg of **4-Bromocinnamic acid** is weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d<sub>6</sub>, in an NMR tube.[6] A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already present in the solvent.[6]
- **Data Acquisition:** The <sup>1</sup>H NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.[6] The <sup>13</sup>C NMR spectrum is acquired on the same instrument, which typically requires a longer acquisition time due to the lower natural abundance of the <sup>13</sup>C isotope.[6]
- **Sample Preparation (KBr Pellet Method):** A small amount (1-2 mg) of **4-Bromocinnamic acid** is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous powder.[6] A portion of this powder is then placed into a pellet press, and pressure is applied to form a thin, transparent pellet.[6]
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm<sup>-1</sup>. [6] A background spectrum of the empty sample compartment is acquired to subtract atmospheric and instrumental interferences.[6]

- **Sample Preparation:** For techniques like Electron Impact (EI) mass spectrometry, the sample is introduced into the instrument, often after being vaporized. For softer ionization techniques like Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent.
- **Data Acquisition:** The mass spectrum is obtained using a mass spectrometer. The instrument is calibrated, and the data is acquired over a specific mass-to-charge ( $m/z$ ) range.

## Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **4-Bromocinnamic acid**.



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Caption: Workflow for Spectroscopic Analysis of **4-Bromocinnamic Acid**.

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